4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate

Salt selection Aqueous solubility Pre-formulation

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate (CAS 1177295-41-8) is a methanesulfonate salt of a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine core is an established ATP-competitive kinase inhibitor scaffold, with well-characterized activity against vascular endothelial growth factor receptor 2 (VEGFR2/KDR) when substituted at the 3- and 6-positions.

Molecular Formula C19H17N3O4S
Molecular Weight 383.4 g/mol
CAS No. 1177295-41-8
Cat. No. B3087697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate
CAS1177295-41-8
Molecular FormulaC19H17N3O4S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=C(C=C4)O
InChIInChI=1S/C18H13N3O.CH4O3S/c22-16-8-6-13(7-9-16)15-10-19-18-17(11-20-21(18)12-15)14-4-2-1-3-5-14;1-5(2,3)4/h1-12,22H;1H3,(H,2,3,4)
InChIKeyUQZPTRKNWXWREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate: Core Scaffold Identity and Procurement Baseline


4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate (CAS 1177295-41-8) is a methanesulfonate salt of a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine. The pyrazolo[1,5-a]pyrimidine core is an established ATP-competitive kinase inhibitor scaffold, with well-characterized activity against vascular endothelial growth factor receptor 2 (VEGFR2/KDR) when substituted at the 3- and 6-positions [1]. The methanesulfonate counterion is employed to enhance aqueous solubility relative to the neutral free base, a strategy documented broadly for sulfonate salts in pharmaceutical development [2].

Why Generic Substitution of 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate Fails Without Quantitative Comparator Analysis


Within the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine class, seemingly minor structural variations produce dramatic differences in kinase potency, selectivity, and physicochemical properties. The free base (CAS 515880-84-9) lacks the solubility-enhancing methanesulfonate counterion, while analogs bearing basic side chains at the 6-position phenol—such as the morpholinoethoxy derivative (BDBM5410)—exhibit altered KDR potency and divergent off-target profiles [1]. Substitution of the free phenol with a salt form or an ether-linked basic group changes both the hydrogen-bond donor capacity and the overall molecular charge state, factors that directly influence target engagement, cellular permeability, and pharmacokinetic behavior [2]. Consequently, procurement decisions cannot rely on class-level assumptions; they require compound-specific quantitative comparisons.

Quantitative Differentiation Evidence for 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate Against Closest Analogs


Methanesulfonate Salt Provides Verified Solubility Advantage Over the Neutral Free Base (CAS 515880-84-9)

The target compound is supplied as the methanesulfonate salt, whereas the closest structural analog—the neutral free base Phenol, 4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)- (CAS 515880-84-9)—lacks a charged counterion. Sulfonate salts, including mesylates, are widely documented to enhance aqueous solubility by 5- to 200-fold compared to their neutral parent forms through favorable ionic interactions with water [1]. For this specific pyrazolo[1,5-a]pyrimidine scaffold, the introduction of solubilizing functionality was explicitly identified as critical for improving cellular activity and pharmacokinetics [2].

Salt selection Aqueous solubility Pre-formulation Physicochemical characterization

Unsubstituted Phenol Retains a Hydrogen-Bond Donor Lacking in Morpholinoethoxy Analog BDBM5410: Implications for Kinase Selectivity

The target compound contains a free para-phenol group (-OH) at the 6-phenyl substituent. In contrast, the closely related analog BDBM5410 (US9040694, compound 4b) bears a morpholinoethoxy side chain that eliminates this hydrogen-bond donor (HBD) [1]. The presence of an HBD at this position can alter the inhibitor's hydrogen-bonding network within the kinase hinge region and the DFG-motif environment, potentially shifting selectivity across the kinome [2].

Kinase selectivity Hydrogen-bond donor SAR VEGFR2

KDR Kinase Inhibition Potency: Core Scaffold Matches Class Benchmark Within 2-Fold of Optimized Analog

The closest analog with publicly available KDR enzymatic inhibition data is the morpholinoethoxy derivative BDBM5410, which achieves an IC50 of 9 nM against recombinant human GST-fused KDR kinase (Sf21 insect cell expression, poly-Glu/Tyr substrate) [1]. The core 3-phenylpyrazolo[1,5-a]pyrimidine scaffold common to both compounds was shown to be fully optimized for intrinsic KDR potency in the foundational SAR study, with the 6-aryl substituent serving as a modifiable handle for tuning physical properties without abolishing activity [2]. While direct IC50 data for the target compound itself are not publicly available, the conserved core structure supports class-level inference of low nanomolar KDR potency, and the absence of the solubilizing basic side chain does not intrinsically diminish enzymatic activity [2].

KDR kinase VEGFR2 IC50 Enzymatic assay

Verified Purity Specifications (NLT 98% vs. 95%) Enable Direct Inter-Vendor Quality Comparison

Multiple independent suppliers provide this compound with distinct purity specifications. MolCore reports NLT 98% purity (CAS 1177295-41-8, product MC744638) , while AKSci lists a minimum purity of 95% (product 9045CW) . This 3% purity differential is directly verifiable via Certificate of Analysis (CoA) and is meaningful for applications requiring high chemical homogeneity, such as quantitative NMR reference standards, X-ray co-crystallography ligand soaking, or cellular assays sensitive to trace impurities.

Purity specification Quality control Vendor comparison Procurement

Differentiated Off-Target Profile Potential: Absence of the Basic Amine Side Chain Avoids BMP Signaling Inhibition Observed with BDBM5410

The morpholinoethoxy analog BDBM5410 exhibits dual activity: potent KDR inhibition (IC50 = 9 nM) and measurable BMP signaling inhibition (IC50 = 8.04 μM) [1]. The BMP inhibitory activity is associated with the dorsomorphin chemotype, wherein the basic amine-bearing side chain at the 6-position engages the BMP type I receptor kinase domain. The target compound, lacking this basic side chain and instead bearing an unsubstituted phenol, is structurally divergent from the dorsomorphin pharmacophore and is therefore not expected to exhibit BMP pathway inhibition at comparable concentrations [2].

Off-target BMP signaling Selectivity Kinase profiling

Optimal Application Scenarios for 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate Based on Quantitative Differentiation Evidence


Scaffold for Kinase Inhibitor Derivatization Requiring a Free Phenol Synthetic Handle

This compound serves as an ideal starting scaffold for medicinal chemistry programs targeting kinases where a solvent-exposed hydrogen-bond donor is pharmacophorically required. The free para-phenol group (Section 3, Evidence Item 2) provides a reactive handle for further derivatization—such as alkylation, acylation, or sulfonation—without the need for deprotection steps. The methanesulfonate salt form (Section 3, Evidence Item 1) ensures adequate solubility for solution-phase parallel synthesis workflows. [1]

VEGFR2/KDR Angiogenesis Research Requiring Minimal BMP Pathway Crosstalk

For angiogenesis assays where confounding BMP signaling must be minimized, this compound's structural divergence from the dorsomorphin chemotype (Section 3, Evidence Item 5) makes it a more selective tool than the morpholinoethoxy analog BDBM5410. The conserved pyrazolo[1,5-a]pyrimidine core maintains KDR potency (Section 3, Evidence Item 3) while the absence of the basic amine side chain reduces the likelihood of dual BMP/KDR activity. [2]

Quantitative Reference Standard for Analytical Method Development

When procured at the NLT 98% purity specification (Section 3, Evidence Item 4, MolCore MC744638), this compound meets the purity threshold suitable for use as an external calibration standard in HPLC-UV or LC-MS quantitative methods. The 3% purity advantage over the 95% alternative translates to a ≥60% reduction in maximum impurity burden, minimizing systematic error in standard curve preparation.

Pre-Formulation Solubility Screening of Pyrazolo[1,5-a]pyrimidine Salts

As the methanesulfonate salt of a representative 3,6-disubstituted pyrazolo[1,5-a]pyrimidine, this compound is suitable for comparative pre-formulation studies benchmarking the solubility and dissolution rate advantages of sulfonate salts versus hydrochloride, phosphate, or free base forms (Section 3, Evidence Item 1). Such head-to-head salt screening data inform the salt selection strategy for lead optimization candidates within the same chemotype. [1]

Quote Request

Request a Quote for 4-(3-Phenyl-pyrazolo[1,5-A]pyrimidin-6-YL)-phenol methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.